molecular formula C11H14FN3O2S B4327885 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

Cat. No.: B4327885
M. Wt: 271.31 g/mol
InChI Key: VSMZCVPZSMWZIM-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane involves multiple steps, starting from readily available precursors. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of specific catalysts and reaction conditions to ensure the desired stereochemistry is achieved. Industrial production methods may vary, but they typically involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of amines or other reduced derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane can be compared to other bicyclic compounds, such as those in the tropane alkaloid family. These compounds share a similar core structure but differ in their functional groups and overall chemical properties. The presence of the 4-fluorophenylsulfonyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2S/c12-10-1-3-11(4-2-10)18(16,17)15-8-13-5-6-14(7-13)9-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMZCVPZSMWZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1CN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Reactant of Route 2
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3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Reactant of Route 3
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Reactant of Route 4
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3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Reactant of Route 5
Reactant of Route 5
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Reactant of Route 6
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

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